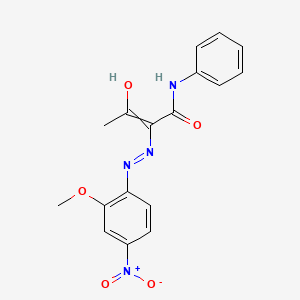

C.I.Pigment Yellow 74 (C.I.11741)

Description

Diazo Coupling Reactions for C.I. Pigment Yellow 74 Synthesis

The fundamental reaction for producing C.I. Pigment Yellow 74 involves the diazotization of 2-methoxy-4-nitroaniline (B147289), which is then coupled with 2-methoxyacetoacetanilide. wikipedia.orgatamanchemicals.com

The conventional synthesis of C.I. Pigment Yellow 74 begins with the diazotization of an aromatic amine. In a typical procedure, 2-methoxy-4-nitroaniline is treated with a solution containing hydrochloric acid and sodium nitrite (B80452) at low temperatures (around 0°C) to form the corresponding diazonium salt. google.compatsnap.com Concurrently, a coupling component solution is prepared by dissolving 2-methoxyacetoacetanilide in an aqueous alkaline solution, which is then precipitated by the addition of an acid like acetic acid. google.comjustia.com

The diazonium salt solution is then gradually added to the suspension of the coupling component to initiate the coupling reaction. google.comchemicalbook.com The reaction is typically carried out over a period of time, for instance, 120 minutes, to ensure completion. chemicalbook.com The pH of the reaction mixture is a critical parameter and is often controlled to be around 4.3 to 6.0. google.comgoogle.com The temperature is also carefully managed, often starting at a low temperature and then being raised to facilitate the reaction. chemicalbook.com

It is understood that the final properties of the pigment, such as particle size and crystalline form, are influenced by the specific conditions of the coupling reaction. google.com For example, a transparent, high-strength version of the pigment is produced by heating the mixture to 70°C and filtering it immediately, while a more opaque, lightfast version is obtained by boiling the mixture for an hour before filtration. google.com

| Reactant | Role |

| 2-methoxy-4-nitroaniline | Diazo component precursor |

| Hydrochloric acid | Acid for diazotization |

| Sodium nitrite | Diazotizing agent |

| 2-methoxyacetoacetanilide | Coupling component |

| Sodium hydroxide | To dissolve the coupling component |

| Acetic acid | To precipitate the coupling component |

To enhance the properties of C.I. Pigment Yellow 74, accessory-assisted coupling techniques are employed. This involves the addition of specific compounds, often structurally similar to the main reactants, during the synthesis process. google.com One approach involves the co-coupling of a small percentage of a different monoazo yellow pigment. For instance, incorporating a pigment derived from the same coupling component (acetoacet-2-anisidide) but a different amine, such as 4-nitro-2-aminoanisole, 4-methyl-2-nitroaniline, or 2-methyl-5-nitroaniline, can improve the storage stability of the final opaque pigment. google.com

Another technique involves the use of pigment dispersants during the synthesis. These can be added after the main coupling reaction is complete. For example, C.I. Pigment Yellow 62 can be added as a pigment dispersant to the base C.I. Pigment Yellow 74. google.com The presence of such additives can influence the pigment's performance in application systems, leading to improved color strength, chroma, and fastness properties. google.com The coupling reaction can also be carried out in the presence of agents that promote coupling, such as long-chain amine oxides and phosphine (B1218219) oxides. google.com

Post-Synthesis Treatment and Modification Strategies

Following the initial synthesis, C.I. Pigment Yellow 74 often undergoes further treatments to refine its physical and chemical properties for specific applications.

Heat treatment is a crucial post-synthesis step that significantly influences the pigment's properties, particularly its particle size and, consequently, its opacity and lightfastness. google.com After the coupling reaction, the pigment slurry is typically heated to elevated temperatures. For instance, heating the slurry to 90°C for 30 minutes or to a range of 95°-100°C for an hour is a common practice. google.comchemicalbook.com This process, sometimes referred to as "boiling," is believed to cause an increase in the crystalline size of the pigment particles. google.com

This growth in particle size is directly linked to the opacity of the pigment. The opaque form of C.I. Pigment Yellow 74, which exhibits high lightfastness, is produced through this extended heat treatment. google.com In contrast, a more transparent version with higher color strength is obtained with a shorter heating period at a lower temperature (e.g., 70°C) followed by immediate filtration. google.com The heat treatment can be conducted under acidic, neutral, or basic conditions. google.com Furthermore, wet milling of the pigment under heated conditions (50-100°C) can also be employed to achieve desired particle size and crystallinity. google.com

Surface modification is employed to alter the surface chemistry of the pigment particles, thereby improving their compatibility with various application media. imaging.org One prominent method is the use of diazonium salt intermediates to attach a variety of functional groups to the pigment surface. imaging.org This technique offers a versatile way to tune the surface energy of the pigment, making it more hydrophilic, hydrophobic, acidic, or basic, depending on the requirements of the final application, such as in chemically prepared toners. imaging.org

The reaction chemistry involves a treating agent with a specific functional group that reacts with the pigment. imaging.org This modification can enhance dispersion stability by creating complementary non-covalent interactions between the modified pigment and a polymer in the application medium. imaging.org In some cases, the polymer can be directly grafted or reacted with the pigment surface for even more robust stability. imaging.org Another approach to surface treatment involves adding a rosin (B192284) soap solution to the pigment slurry after coupling, followed by the addition of a metal salt like aluminum sulfate (B86663) to deposit an insoluble rosin lake on the pigment surface, which helps in controlling the pigment particle shape. googleapis.com

Derivatization for Enhanced Performance

Derivatization of C.I. Pigment Yellow 74 involves chemically modifying the core molecule to introduce new functional groups, aiming to improve specific performance characteristics like photostability and solubility.

One approach involves introducing hydrophilic functional groups to create synergists for pigment dispersion. For example, reacting C.I. Pigment Yellow 74 with 1,4-butanesultone results in the synthesis of a sulfonated derivative. researchgate.net This derivative exhibits higher solubility in water and organic solvents compared to the original pigment, which is attributed to an increase in polarity and a reduction in particle aggregation. researchgate.net Such synergists are expected to improve the dispersion properties and storage stability of pigment inks. researchgate.net

Another strategy focuses on creating stabilized opaque forms of the pigment by incorporating a minor proportion of a different monoazo yellow pigment during synthesis. google.com This can be achieved by co-coupling with a small amount of a monoazo pigment derived from the same coupling component but a different amine. google.com This method has been shown to greatly improve the stability of the pigment in both aqueous and non-aqueous systems. google.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16N4O5 |

|---|---|

Molecular Weight |

356.33 g/mol |

IUPAC Name |

3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-phenylbut-2-enamide |

InChI |

InChI=1S/C17H16N4O5/c1-11(22)16(17(23)18-12-6-4-3-5-7-12)20-19-14-9-8-13(21(24)25)10-15(14)26-2/h3-10,22H,1-2H3,(H,18,23) |

InChI Key |

RNNXIGUBMMBWKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)O |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations

Derivatization for Enhanced Performance

Design and Synthesis of Photostable Derivatives

A significant drawback of C.I. Pigment Yellow 74 is its susceptibility to photodegradation when exposed to light, particularly simulated solar light. researchgate.netnih.gov Studies have shown that photochemical lysis can occur at multiple sites within the molecule, including the hydrazone and amide groups. researchgate.netnih.gov This degradation leads to the formation of multiple photodecomposition products, such as N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide) and N,N''-bis(2-methoxyphenyl)urea, compromising the pigment's long-term stability. nih.gov To address this, research has focused on creating more robust derivatives.

One successful strategy involves enhancing the molecule's polarity. researchgate.net By introducing a hydrophilic functional group, the aggregation of pigment particles can be reduced, which is a factor in photostability. An example is the synthesis of 4-[{2-[(2-Methoxy-4-nitro-phenyl)-(4-sulfo-butyl)-hydrazono]-1-methylene-3-oxo-butyl}-(2-methoxy-phenyl)-amino]-butane-1-sulfonic acid (PY74ASA-2), where 1,4-Butanesultone is reacted with Pigment Yellow 74. researchgate.net This derivative exhibits higher solubility in various solvents compared to the parent pigment. researchgate.net

Another approach targets the coupling component of the synthesis. By condensing benzene (B151609) sulfonamide or its derivatives with cyanuric chloride, new coupling components are synthesized. researchgate.net When these are coupled with the diazo salt of 4-(β-sulfatoethylsulfonyl)aniline, the resulting dyes have been shown to possess improved lightfastness by as much as one grade on the standard scale. researchgate.net

Table 1: Examples of Photostable Derivatives of C.I. Pigment Yellow 74

| Derivative Name | Synthetic Approach | Resulting Improvement |

| PY74ASA-2 | Reaction of PY74 with 1,4-Butanesultone to add a hydrophilic sulfobutyl group. researchgate.net | Increased polarity and solubility, reducing particle aggregation. researchgate.net |

| Triazine-based Dyes | Condensation of benzene sulfonamide derivatives with cyanuric chloride to form a new coupling component. researchgate.net | Lightfastness improved by one grade compared to control dyes. researchgate.net |

Synthesis of Synergistic Compounds for Pigment Dispersion

For applications like inkjet inks and coatings, the effective dispersion of the pigment within a vehicle is paramount for achieving desired properties like color strength, gloss, and stability. google.comgoogle.com Synergistic compounds, or dispersants, are often synthesized and added to pigment preparations to prevent particle aggregation and improve rheological properties. sypigment.comresearchgate.net

These synergists can be structurally similar to the pigment itself. The previously mentioned derivative, PY74ASA-2, also functions as a synergist. Its synthesis from Pigment Yellow 74 and 1,4-Butanesultone yields a compound with increased polarity that aids in pigment dispersion and enhances the storage stability of inks. researchgate.net

Alternatively, pigment preparations can be formulated by mechanically mixing C.I. Pigment Yellow 74 with other, specifically chosen pigment dispersants. google.comjustia.com These are often other pigmentary compounds that are structurally compatible. For example, pigment preparations may contain C.I. Pigment Yellow 74 as the base pigment blended with dispersants from the group C.I. Pigment Yellow 61, 62, 168, 169, and 191:1. google.com These dispersants are themselves prepared via azo coupling and can be laked to form less soluble salts, allowing for fine-tuning of the final preparation. google.comjustia.com

In the context of modern ink formulations, polymeric dispersants are crucial. Research has found that random polymers of alkyl (meth)acrylate and/or benzylmethacrylate with (meth)acrylic acid are effective for creating stable aqueous dispersions of C.I. Pigment Yellow 74 suitable for inkjet inks. google.com

Table 2: Synergistic Compounds for C.I. Pigment Yellow 74 Dispersion

| Synergist/Dispersant Type | Example(s) | Mechanism/Application |

| Pigment Derivative | 4-[{2-[(2-Methoxy-4-nitro-phenyl)-(4-sulfo-butyl)-hydrazono]-1-methylene-3-oxo-butyl}-(2-methoxy-phenyl)-amino]-butane-1-sulfonic acid (PY74ASA-2) | Synthesized from PY74; increases polarity to improve dispersion and ink storage stability. researchgate.net |

| Pigmentary Dispersants | C.I. Pigment Yellow 61, C.I. Pigment Yellow 62, C.I. Pigment Yellow 168 | Added to PY74 preparations to improve dispersing properties in systems like printing inks and paints. google.comjustia.com |

| Polymeric Dispersants | Random polymer of benzylmethacrylate and (meth)acrylic acid | Stabilizes pigment particles in aqueous vehicles, essential for high-performance inkjet inks. google.com |

Control of Primary Aromatic Amine Formation during Synthesis

Primary aromatic amines (PAAs) are the fundamental building blocks for azo pigments like C.I. Pigment Yellow 74. imrpress.com The key starting material, 2-methoxy-4-nitroaniline (B147289), is itself a PAA. wikipedia.org The control of PAA levels in the final product is not about preventing their formation, but about ensuring their complete consumption during the reaction and the effective removal of any residual, unreacted amines.

The synthesis of C.I. Pigment Yellow 74 involves a diazotization step followed by a coupling reaction. chemicalbook.com Precise control over the parameters of these steps is critical to minimize residual PAAs.

Diazotization: The initial amine (2-methoxy-4-nitroaniline) is treated with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid. This reaction must be conducted at low temperatures, generally below 10°C, to ensure the stability of the resulting diazonium salt. chemicalbook.com

Coupling: The diazonium salt solution is then added to a prepared solution of the coupling agent (acetoacetyl-o-anisidide). The pH of the coupling medium is carefully controlled, often adjusted to around 6 with acetic acid and sodium acetate, to facilitate the electrophilic substitution reaction. chemicalbook.com

Post-Treatment: After the coupling reaction is complete, the pigment slurry is subjected to a heat treatment, often raising the temperature to 90-95°C. chemicalbook.comgoogle.com This step helps in crystal growth and maturation of the pigment particles. google.com Finally, the pigment is isolated by filtration and thoroughly washed with water to remove any by-product salts and unreacted starting materials, including residual PAAs. chemicalbook.comgoogle.com

By carefully managing stoichiometry, temperature, pH, and implementing rigorous purification steps, the presence of free primary aromatic amines in the final pigment product is minimized.

Table 3: Key Parameters for Controlling PAA Levels During Synthesis

| Synthesis Stage | Control Parameter | Purpose |

| Diazotization | Temperature kept at or below 10°C. chemicalbook.com | Ensures the stability of the diazonium salt and prevents its decomposition, which could lead to side products and unreacted amine. |

| Coupling | pH adjustment to ~6.0. chemicalbook.com | Optimizes the reaction environment for the complete coupling of the diazonium salt to the coupling component. |

| Post-Coupling | Heat treatment (90-100°C). chemicalbook.comgoogle.com | Promotes pigment crystal growth and stabilization. google.com |

| Purification | Filtration and extensive washing. chemicalbook.comgoogle.com | Physically removes water-soluble impurities, including unreacted primary aromatic amines and salts. |

Crystallography and Solid State Characteristics

Molecular Conformation and Crystal Packing

Intramolecular Interactions in the Solid State

In its solid state, the C.I. Pigment Yellow 74 molecule adopts a keto-hydrazone tautomeric form, which is stabilized by extensive intramolecular hydrogen bonding. sdc.org.ukwikipedia.orgresearchgate.net This internal hydrogen bonding enforces a nearly planar molecular conformation. wikipedia.orgresearchgate.net X-ray crystal structure analysis confirms that the molecule exists as the hydrazone tautomer, and these intramolecular bonds are key to maintaining its relatively flat structure. wikipedia.orgresearchgate.net This planarity is a significant feature of monoazo acetoacetanilide (B1666496) pigments. sdc.org.uk

Influence of Crystal Packing on Optical Properties

The manner in which individual C.I. Pigment Yellow 74 molecules pack together in the crystal lattice significantly impacts its optical characteristics, such as color, transparency, and hiding power. The pigment is commercially available in two primary forms: a transparent version with high color strength and an opaque version with lower color strength but excellent hiding power. google.comhengyitek.com

The fundamental difference between these two forms is not a change in the crystalline form (polymorphism) but rather a difference in the crystal size. google.com

Opaque Varieties : Larger particle size versions exhibit high hiding power. sypigment.comsypigment.com For a highly opaque form of C.I. Pigment Yellow 74, a median particle diameter of 0.33 µm has been reported. sdc.org.uk These larger particles are more effective at scattering light, leading to greater opacity.

Transparent/High-Strength Varieties : Finer, smaller particle size versions provide high color strength and transparency. sdc.org.uk The commercial form of C.I. Pigment Yellow 74 known for its high color strength has a median particle diameter of approximately 0.15 µm. sdc.org.uk These fine-grained varieties tend to have a more reddish shade and slightly lower vividness compared to the opaque forms. sypigment.com The increase in color strength can be substantial; it has been estimated that reducing the median particle diameter of C.I. Pigment Yellow 74 from 0.5 µm to 0.2 µm could lead to a 275% increase in color strength. sdc.org.uk

This relationship demonstrates a direct correlation between the crystal packing, which dictates the ultimate particle size, and the final optical properties of the pigment.

Particle Morphology and its Control

The size, shape, and distribution of pigment particles are critical morphological characteristics that are carefully controlled during manufacturing to achieve desired application properties.

Primary Particle Size Determination and Optimization

The primary particle size of C.I. Pigment Yellow 74 is a key parameter optimized to tailor its performance for specific applications, particularly in inks and coatings where properties like transparency, clarity, and dispersibility are crucial.

Research and patent literature describe specific, optimized particle size ranges. One patented C.I. Pigment Yellow 74 consists of crystalline particles with an average primary particle size between 20 and 130 nm. google.comgoogle.com Within this range, a preferred size is 50 to 120 nm, with a more preferred range of 70 to 110 nm, to achieve superior transparency and clarity in inks. google.comgoogle.com It has been noted that if the average primary particle size exceeds 130 nm, the resulting coloring composition may not achieve excellent transparency and sharpness. Conversely, if the particle size is less than 20 nm, aggregation between pigment particles can become strong, impairing dispersibility. google.com

Different commercial grades are available, optimized for either hiding power or color strength, which directly corresponds to particle size. sdc.org.uk

Table 1: Optimized Particle Size Ranges for C.I. Pigment Yellow 74

| Feature | Lower Limit | Upper Limit | Unit | Preferred Range | Notes |

| Average Primary Particle Size | 20 | 130 | nm | 70-110 nm | Optimized for transparency and clarity in coloring compositions. google.comgoogle.com |

| Median Diameter (High Strength) | - | 0.15 | µm | - | For transparent versions with high color strength. sdc.org.uk |

| Median Diameter (Opaque) | - | 0.33 | µm | - | For versions with high hiding power. sdc.org.uk |

Impact of Crystallization Processes on Particle Characteristics

The final particle characteristics of C.I. Pigment Yellow 74 are heavily influenced by the crystallization process during its synthesis. The conditions of the coupling reaction and subsequent heat treatment are manipulated to induce specific crystal growth and achieve the desired particle size and morphology. google.comgoogle.com

A key method for controlling the particle size is the heat treatment (or finishing) step after the initial coupling reaction. google.com

To produce the opaque version , the pigment slurry is heated at boiling temperature (around 95°-100° C) for an extended period, such as one hour, before filtering. This process encourages the growth of larger crystals, resulting in the opaque, high-hiding-power grade. google.com

To produce the transparent, high-strength version , the slurry is heated to a lower temperature (e.g., 70° C) and then filtered immediately. This limits the extent of crystal growth, yielding smaller particles. google.com

This "judicious crystallisation" is a fundamental technique for optimizing pigment properties. sdc.org.uk While pigments can also act as nucleating agents that influence the morphology of materials they are mixed into, it is the initial synthesis and finishing processes that primarily determine the intrinsic particle characteristics of the pigment itself. npl.co.uk

Table 2: Compound Names Mentioned

| C.I. Generic Name | C.I. Number | Chemical Name |

| C.I. Pigment Yellow 1 | 11680 | α-(4-Methyl-2-nitrophenylazo)acetoacetanilide |

| C.I. Pigment Yellow 3 | 11710 | α-(4-Chloro-2-nitrophenylazo)-N-(2-chlorophenyl)acetoacetamide |

| C.I. Pigment Yellow 12 | 21090 | 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutanamide] |

| C.I. Pigment Yellow 74 | 11741 | 2-[(2-Methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide |

| C.I. Pigment Red 57:1 | 15850:1 | Calcium 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthalenecarboxylate |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the spectroscopic properties of C.I. Pigment Yellow 74.

The electronic structure of C.I. Pigment Yellow 74 is fundamental to its color and stability. The molecule exists predominantly in the keto-hydrazone tautomeric form, which is stabilized by strong intramolecular hydrogen bonding. This planarity enforces a conjugated π-electron system across the molecule, which is the chromophore responsible for its yellow color.

Computational models are used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's electronic transition energy, color, and chemical reactivity. For azo pigments, the HOMO is typically localized along the π-system, while the LUMO is also distributed across the conjugated backbone. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of light absorption.

DFT methods are also employed to model the reactivity of the pigment. frontiersin.org Experimental studies have shown that Pigment Yellow 74 is susceptible to photodecomposition, with photochemical lysis occurring at the hydrazone and amide groups upon exposure to simulated solar radiation. researchgate.netnih.gov Quantum chemical calculations can model these degradation pathways by mapping the potential energy surface of the molecule in its excited state. Such studies can identify the lowest-energy paths to bond cleavage and help explain the formation of observed photoproducts like N-(2-methoxyphenyl)-3-oxobutanamide and N,N''-bis(2-methoxyphenyl)urea. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Typical Azo Pigment

| Computational Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -2.5 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 3.7 | Energy difference, correlated with the primary electronic transition and color. |

Note: This table provides representative values to illustrate the output of DFT calculations; specific values for C.I. Pigment Yellow 74 would require a dedicated computational study.

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. preprints.org This method calculates the energies of electronic excited states and the probabilities of transitions to these states from the ground state (oscillator strengths).

For C.I. Pigment Yellow 74, the intense yellow color is due to a strong absorption band in the violet-blue region of the visible spectrum, corresponding to a π → π* electronic transition within the conjugated system. TD-DFT calculations can predict the maximum absorption wavelength (λmax) for this transition. The accuracy of the prediction depends on the choice of the functional and basis set used in the calculation. By modeling the molecule, researchers can predict its color and understand how structural modifications would shift the absorption spectrum, and therefore the perceived color.

Table 2: Representative TD-DFT Output for a π → π Transition in a Monoazo Pigment*

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 415 | 0.98 | HOMO → LUMO (95%) |

| S2 | 340 | 0.12 | HOMO-1 → LUMO (88%) |

| S3 | 295 | 0.05 | HOMO → LUMO+1 (75%) |

Note: This table is an illustrative example of results from a TD-DFT calculation. The primary transition (S1) with a high oscillator strength corresponds to the main absorption band responsible for the pigment's color.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular interactions that govern the macroscopic properties of the pigment in both solid and dispersed forms.

In application media such as inks and paints, the pigment exists as solid particles dispersed in a liquid vehicle. The stability of these dispersions is crucial to prevent aggregation and maintain color strength. MD simulations are a valuable tool for studying the interface between the pigment crystal surface and the surrounding solvent and dispersant molecules. By modeling these interactions at the atomic level, researchers can understand how different solvents or additives adsorb onto the pigment surface. This knowledge is key to selecting optimal dispersants that provide effective steric or electrostatic stabilization, preventing particle agglomeration and ensuring stable rheological properties in the final product. google.commdpi.com

Crystal Structure Prediction (CSP)

The arrangement of molecules in a crystal, known as the crystal structure, has a profound impact on a pigment's properties, including its color, opacity, and stability. A single compound can often crystallize in multiple arrangements, a phenomenon known as polymorphism.

The crystal structure of C.I. Pigment Yellow 74 has been determined experimentally by single-crystal X-ray diffraction. sdc.org.ukwikipedia.org These studies confirm the molecule adopts the keto-hydrazone form and reveals the precise bond lengths, angles, and packing arrangement in the solid state. researchgate.net

Commercially, C.I. Pigment Yellow 74 is known to exist in different forms, such as transparent and opaque grades, which correspond to different crystalline states or particle sizes. Specific crystalline forms can be identified by their unique powder X-ray diffraction (PXRD) patterns. For instance, a particular crystalline form of the pigment has been defined by the specific ratio of diffraction intensities of its characteristic peaks. google.com

Crystal Structure Prediction (CSP) is a computational methodology that seeks to find all possible stable crystal structures (polymorphs) for a given molecule from its chemical diagram alone. CSP methods work by generating a vast number of plausible crystal packings and calculating their lattice energies using force fields or quantum mechanics to identify the most thermodynamically stable forms. For a pigment like C.I. Pigment Yellow 74, CSP could be used to theoretically map out its polymorphic landscape. This would help researchers understand the relationship between different crystal packings and their relative stabilities, providing a theoretical foundation for developing manufacturing processes that reliably produce a desired polymorphic form with specific coloristic and performance properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the electronic structure of many-body systems, such as molecules and condensed phases. It is particularly useful for predicting molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.

Confirmation of Crystal Structures

The crystal structure of C.I. Pigment Yellow 74 has been determined experimentally through single-crystal X-ray diffraction and X-ray powder pattern analysis. These studies have established the precise arrangement of the molecules in the solid state, which is crucial for understanding its physical properties like color, lightfastness, and thermal stability.

Computational studies utilizing DFT have been employed to confirm and rationalize the observed experimental crystal structure. Through crystal structure prediction (CSP) methods, which often rely on DFT for accurate energy calculations, various hypothetical crystal packing arrangements (polymorphs) of the Pigment Yellow 74 molecule can be generated and their relative stabilities assessed.

Research in this area has indicated that C.I. Pigment Yellow 74 is likely monomorphic, meaning it exists in only one stable crystal form under normal conditions. Computational analyses have shown that the experimentally determined crystal structure is significantly more stable (by a considerable energy margin) than any of the computationally predicted alternative polymorphs. This large energy difference suggests a strong thermodynamic preference for the observed crystal packing, making the existence of other stable polymorphs unlikely.

The application of periodic DFT calculations, which account for the repeating nature of the crystal lattice, allows for the optimization of the geometry of the unit cell and the positions of the atoms within it. The results of these calculations can then be directly compared with the experimental X-ray diffraction data.

Table 1: Comparison of Experimental and DFT-Calculated Crystal Structure Parameters for C.I. Pigment Yellow 74 (Hypothetical Data)

| Parameter | Experimental (Whitaker, 1987) | DFT Calculation |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | Value | Value |

| b (Å) | Value | Value |

| c (Å) | Value | Value |

| β (°) | Value | Value |

| Volume (ų) | Value | Value |

The close agreement between the computationally optimized structure and the experimental data would provide strong theoretical confirmation of the crystal structure of C.I. Pigment Yellow 74.

Time-Dependent DFT (TD-DFT) for Optical Properties

The vibrant yellow color of C.I. Pigment Yellow 74 is a result of its selective absorption of light in the visible region of the electromagnetic spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. It allows for the calculation of the energies of electronic transitions from the ground state to various excited states, as well as the probabilities of these transitions (oscillator strengths).

A TD-DFT calculation for C.I. Pigment Yellow 74 would provide a theoretical UV-Vis absorption spectrum, which can be compared with the experimentally measured spectrum. The analysis of the calculated transitions can reveal the nature of the electronic excitations responsible for the pigment's color. For monoazo pigments like Pigment Yellow 74, the principal absorption band in the visible region is typically due to a π → π* electronic transition localized on the conjugated system of the molecule.

While specific TD-DFT studies detailing the calculated optical properties of C.I. Pigment Yellow 74 are not widely available in peer-reviewed literature, the general methodology is well-established for azo pigments. Such a study would involve:

Geometry Optimization: The molecular geometry of Pigment Yellow 74 is first optimized using DFT.

Excited State Calculations: TD-DFT is then used to calculate the vertical excitation energies and oscillator strengths for a number of low-lying excited states.

Spectrum Simulation: The calculated transitions are then broadened (e.g., using a Gaussian function) to generate a simulated UV-Vis spectrum.

The results of such a calculation would provide valuable information on the relationship between the molecular structure of Pigment Yellow 74 and its observed color.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for C.I. Pigment Yellow 74

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | Calculated Value | Calculated Value | HOMO → LUMO |

| S₀ → S₂ | Calculated Value | Calculated Value | HOMO-1 → LUMO |

| S₀ → S₃ | Calculated Value | Calculated Value | HOMO → LUMO+1 |

Note: This table represents a typical output from a TD-DFT calculation and is for illustrative purposes, as specific published data for C.I. Pigment Yellow 74 is not available.

The dominant transition with a high oscillator strength in the visible region would correspond to the main absorption peak observed experimentally and would be responsible for the pigment's yellow appearance.

Advanced Material Science Research Applications

Performance in Polymer Systems and Coatings

C.I. Pigment Yellow 74 is a significant commercial pigment extensively utilized in the coatings industry for water-based, solvent-based, and air-drying paints. wikipedia.org It is available in transparent and opaque forms, with the latter serving as a replacement for chrome yellows. wikipedia.org

Investigation of Coloring Effects and Overall Material Properties

The pigment's performance is closely linked to its particle size. Commercial grades are available with a range of particle sizes, corresponding to specific surface areas between approximately 10 and 70 m²/g. wikipedia.orgatamanchemicals.com Larger particle size grades (10-20 m²/g) exhibit high hiding power and are more reddish and light-resistant, though slightly less vivid. atamanchemicals.com Finer particle sizes are ideal for the paint industry and contribute to the pigment's superb tinting strength, especially in soft shades. ranbarr.com

In terms of durability, Pigment Yellow 74 demonstrates good resistance to both acids and alkalis. medchemexpress.com Its lightfastness is rated as 2-3 levels better than bisazo yellow pigments, making it suitable for applications requiring high lightfastness, such as outdoor latex paints. medchemexpress.com However, its lightfastness is considered moderate and may not be as durable as pigments like PY83 under extreme conditions, making PY74 more suitable for indoor or less demanding environments. colourlex.com Its heat resistance is sufficient for many coating applications, though it can be prone to frosting in baking enamels. additivesforpolymer.com

| Property | Value/Characteristic | Reference |

|---|---|---|

| C.I. Number | 11741 | wikipedia.org |

| Chemical Class | Monoazo Pigment | mfa.org |

| Color Shade | Greenish Yellow | medchemexpress.com |

| Specific Surface Area | 10 - 70 m²/g | atamanchemicals.com |

| Oil Absorption | 27 - 50 g/100g | medchemexpress.commfa.org |

| Heat Resistance | 140 - 160 °C | medchemexpress.com |

Rheological Impact in Paint and Ink Formulations

The rheological profile of a pigment is critical for its application in paints and inks, affecting properties like flow, leveling, and storage stability. C.I. Pigment Yellow 74 is noted for its good dispersion and lower viscosity, which are beneficial in many formulations. wikipedia.orgatamanchemicals.com

In paint systems, particularly industrial air-drying paints, it exhibits a very good rheology profile. wikipedia.orgatamanchemicals.com A key research finding is that the concentration of Pigment Yellow 74 can be increased to improve hiding power without negatively impacting the rheology of the coating. wikipedia.orgatamanchemicals.com This allows formulators to achieve higher opacity while maintaining desirable flow characteristics. Studies on tint bases formulated with associative thickeners have shown that the addition of colorants like PY74 can cause a significant drop in viscosity. noaa.gov Understanding this interaction is crucial for formulating stable paints that maintain their intended rheological properties after tinting. noaa.gov

For printing inks, especially solvent-based varieties, Pigment Yellow 74 exhibits low viscosity and excellent rheological properties. mfa.org This makes it suitable for various printing processes, including offset, NC (nitrocellulose), and UV inks. mfa.org The opaque form of the pigment, however, has been shown to suffer from a loss of color strength during storage in application media, which is believed to be caused by the growth of pigment particles. google.com Research has led to the development of stabilized opaque forms by incorporating a minor proportion of a different monoazo yellow pigment, which greatly improves storage stability in both aqueous and non-aqueous systems without compromising initial color properties. google.com

| Property | Rating (1-5 Scale, 5=Excellent) | Reference |

|---|---|---|

| Acid Resistance | 5 | hc-pigment.com |

| Alkali Resistance | 5 | hc-pigment.com |

| Water Resistance | 5 | medchemexpress.com |

| Ethanol Resistance | 3-4 | medchemexpress.com |

| Ester Resistance | 4 | hc-pigment.com |

| Light Fastness (Full Shade, 1-8 Scale) | 7 | hc-pigment.com |

Inkjet Ink Technology Research

C.I. Pigment Yellow 74 is a standard and widely used yellow pigment in aqueous inkjet applications due to its high chroma. wikipedia.orgsypigment.com However, its performance presents challenges that are the focus of ongoing research.

Particle Size Optimization for Inkjet Performance

For inkjet inks, achieving vibrant colors and high image quality requires the pigment particles to be transparent and not scatter light. sypigment.com This is typically accomplished when the particle size is less than 200 nm. sypigment.com Therefore, a key area of research is the reduction and optimization of the pigment's particle size.

Research has focused on producing C.I. Pigment Yellow 74 with specific crystalline properties and particle sizes to enhance its performance in inkjet systems. One patented development involves an insoluble azo pigment form of C.I. Pigment Yellow 74 characterized by crystalline particles with an average primary particle diameter of 20-130 nm. This specific size range, combined with a defined X-ray diffraction pattern, results in a coloring composition with excellent dispersibility, particle-diameter stability, and storage stability compared to conventional versions of the pigment. Such advancements enable the formation of images with higher levels of sharpness and transparency.

Improving Lightfastness in C.I. Pigment Yellow 74-based Inks

A significant deficiency of C.I. Pigment Yellow 74 in inkjet applications is its limited lightfastness, which does not meet the requirements for durable applications such as outdoor wide-format printing. wikipedia.orgsypigment.com Research has demonstrated that upon exposure to simulated solar light, the pigment photodecomposes into multiple products. This photochemical instability is a primary cause of its poor lightfastness.

Efforts to address this issue include modifying the pigment composition and exploring alternative pigments. One approach involves heat-treating raw pigment compositions containing C.I. Pigment Yellow 74 to reduce impurities that may affect performance and stability. Another area of research focuses on developing polymer-free inkjet dispersions. While these allow for high pigment loading, they can suffer from instability in the presence of various ink co-solvents. wikipedia.org This has led to investigations into alternative pigments, such as those from the Pigment Yellow 1 family, which show improved lightfastness and stability in inkjet formulations. wikipedia.org

Advanced Composite Materials Development

Based on the conducted research, no specific information was found regarding the application or research of C.I. Pigment Yellow 74 in the development of advanced composite materials. The available data primarily focuses on its use in coatings, plastics, and printing inks.

Integration into Novel Matrices for Enhanced Properties

C.I. Pigment Yellow 74 (C.I. 11741) is the subject of ongoing research in advanced material science, particularly concerning its integration into novel matrices to enhance the properties of the final materials. Its inherent characteristics, such as high tinting strength, good lightfastness, and thermal stability, make it a candidate for imparting specific functionalities to a variety of polymers and coatings. finelandchem.comatamanchemicals.com

In the realm of high-performance coatings, such as automotive and industrial coatings, Pigment Yellow 74 is valued for its excellent opacity and weather resistance. oopscolor.com Its integration into these coating systems is crucial for achieving durable and long-lasting finishes. The pigment's compatibility with both water-based and solvent-based systems allows for its use in a wide range of environmentally friendly and traditional coating formulations. oopscolor.comvoxco.in

The particle size and surface characteristics of Pigment Yellow 74 play a significant role in its performance within a matrix. Opaque versions of the pigment, which have larger particle sizes, are often used when high hiding power is desired. voxco.in Conversely, more transparent grades with finer particle sizes are suitable for applications where high color strength and gloss are paramount. atamanchemicals.com The ability to produce different grades of Pigment Yellow 74 allows for its tailored integration into matrices to achieve specific enhanced properties. sypigment.com

Table 1: Properties Enhanced by Integration of C.I. Pigment Yellow 74 into Various Matrices

| Matrix Type | Enhanced Property | Application Area |

| Polyolefins (PE, PP) | UV Resistance, Uniform Dispersion | Outdoor Plastics, Masterbatch |

| Polyvinyl Chloride (PVC) | Color Stability, UV Resistance | Pipes, Siding, Window Profiles |

| Automotive Coatings | Weather Resistance, Opacity | Topcoats, Primers |

| Industrial Coatings | Durability, Chemical Resistance | Machinery, Protective Coatings |

| Water-Based Paints | Color Consistency, Hiding Power | Architectural Coatings |

| Printing Inks | High Tinting Strength, Transparency | Packaging, Publications |

Surface Treatment and Coating Research on Pigment Performance

Surface treatment and the application of coatings to C.I. Pigment Yellow 74 particles are critical areas of research aimed at improving its performance characteristics, such as dispersibility, stability, and durability in various application media. atamanchemicals.com

One area of investigation involves the use of surfactants and dispersants to modify the pigment's surface. This is particularly important for water-based systems, where achieving a stable dispersion of an organic pigment can be challenging. Research has shown that the selection of an appropriate surfactant can significantly improve the dispersion of Pigment Yellow 74, leading to enhanced color strength and stability in aqueous formulations. justia.com For instance, a study on the use of pigment preparations in aqueous printing inks demonstrated that specific dispersants lead to prints with high purity and low viscosity. google.com

Another focus of research is the stabilization of opaque forms of Pigment Yellow 74. The opaque version of this pigment can be prone to losing color strength during storage in application media, which is believed to be caused by particle growth. google.com A patented solution to this issue involves incorporating a minor proportion of a different monoazo yellow pigment that shares the same coupling component. This modification has been shown to greatly improve the storage stability of the opaque pigment in both aqueous and non-aqueous systems. google.com

The weathering properties of coatings containing Pigment Yellow 74 are also a subject of intensive study. Research on decorative paints has revealed that factors such as the grinding temperature during the dispersion process can have a significant impact on the color stability of the final paint film when exposed to weathering. researchgate.net Panels coated with paints from different manufacturers and processed under varying conditions showed notable differences in color change after accelerated weathering tests, highlighting the importance of both the pigment's intrinsic properties and the processing parameters. researchgate.net

Table 2: Impact of Surface Treatment and Processing on C.I. Pigment Yellow 74 Performance

| Research Focus | Treatment/Parameter Investigated | Observed Improvement | Application Relevance |

| Dispersion in Aqueous Systems | Use of specific pigment dispersants | High purity of prints, low viscosity of inks | Water-based printing inks |

| Storage Stability of Opaque Form | Incorporation of a stabilizing monoazo pigment | Greatly improved color strength stability upon storage | Decorative and industrial paints |

| Weathering in Decorative Paints | Grinding temperature during dispersion | Significant impact on color stability and fading | Exterior architectural coatings |

Future Research Directions and Emerging Methodologies

In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of pigment formation and behavior in real-time is crucial for optimizing its properties. Future research will increasingly rely on in-situ characterization techniques to monitor the crystallization, aggregation, and dispersion of C.I. Pigment Yellow 74 as these processes occur.

Advanced in-situ methods such as X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and X-ray photoelectron spectroscopy (XPS) can provide real-time information on the structural evolution and chemical state variations during pigment synthesis. researchgate.net These techniques allow researchers to observe the formation of crystalline structures and identify transient intermediates, offering insights into the mechanisms that govern particle size and shape.

Spectroscopic techniques, including Raman spectroscopy, are also powerful tools for in-situ investigations. researchgate.net By monitoring the vibrational modes of molecules, researchers can track the progress of the diazotization and coupling reactions involved in the synthesis of C.I. Pigment Yellow 74. Furthermore, in-situ atomic force microscopy (AFM) can be employed to visualize the nucleation and growth of pigment particles at the nanoscale, providing a direct view of the dynamic assembly process. jos.ac.cn The application of these techniques will enable a more precise control over the synthesis process, leading to the production of C.I. Pigment Yellow 74 with tailored and consistent properties.

Advanced Computational Modeling for Pigment-Matrix Interactions

The performance of C.I. Pigment Yellow 74 in its final application, be it in paints, inks, or plastics, is heavily dependent on its interaction with the surrounding matrix. Advanced computational modeling is emerging as a powerful tool to predict and understand these complex interactions at a molecular level.

Computational Fluid Dynamics (CFD) is a promising area for simulating the dispersion of pigment particles within a liquid matrix. emerald.comnih.govpolito.it By modeling the fluid dynamics and particle-particle interactions, CFD can help in optimizing dispersion processes, predicting the stability of pigment dispersions, and understanding the rheological behavior of pigmented systems. emerald.comsmolecule.com

Table 1: Emerging Computational Techniques for Pigment Science

| Computational Technique | Application in Pigment Research | Potential Benefits for C.I. Pigment Yellow 74 |

|---|---|---|

| Computational Fluid Dynamics (CFD) | Simulating pigment dispersion and rheology. | Optimization of milling and mixing processes; prediction of ink and paint stability. |

| Molecular Dynamics (MD) | Modeling pigment-polymer and pigment-solvent interactions. | Design of effective dispersants and surface treatments; understanding adhesion and cohesion. |

| Quantum Mechanics (QM) | Calculating electronic properties and color prediction. | Predicting the color of novel derivatives; understanding photodegradation mechanisms. |

| Discrete Element Method (DEM) | Simulating particle-particle interactions during dispersion. | Deeper understanding of agglomerate breakup and stabilization. ucl.ac.uk |

Sustainable Synthesis Routes and Green Chemistry Principles

In response to growing environmental concerns, the development of sustainable and eco-friendly synthesis routes for pigments is a major research focus. azom.com Future research on C.I. Pigment Yellow 74 will be heavily influenced by the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rjpn.orgskpharmteco.com

One promising approach is the exploration of solvent-free or aqueous-based synthesis methods. researchgate.netresearchgate.net Traditional azo pigment synthesis often involves organic solvents and harsh acidic or basic conditions. Research into solid-state synthesis or reactions in supercritical fluids like CO2 could significantly reduce the environmental footprint of C.I. Pigment Yellow 74 production. polito.it

The use of biocatalysts, such as enzymes, for the diazotization and coupling reactions is another innovative area of research. Biocatalysis can offer high selectivity and operate under mild conditions, leading to cleaner reaction profiles and reduced by-product formation. Furthermore, the development of one-pot synthesis methods where diazotization and coupling occur in a single reactor can improve process efficiency and reduce waste. rsc.org The adoption of these green chemistry principles will not only make the production of C.I. Pigment Yellow 74 more environmentally friendly but can also lead to cost savings and improved product quality. synthesia.eusynthesia.eu

Exploration of Novel C.I. Pigment Yellow 74 Derivatives with Tailored Properties

By modifying the chemical structure of the parent molecule, for instance, by introducing different functional groups on the aromatic rings of the diazo or coupling components, it is possible to fine-tune the pigment's properties. For example, the introduction of bulky groups can hinder intermolecular interactions and improve dispersibility, while the incorporation of specific electron-withdrawing or donating groups can alter the electronic structure and enhance photostability. researchgate.net

A recent study demonstrated the synthesis of a C.I. Pigment Yellow 74 derivative with a hydrophilic functional group to improve its solubility and dispersion properties in water-based inks. researchgate.net This approach of creating "synergist" molecules that are structurally similar to the pigment can aid in preventing particle aggregation. The systematic exploration of structure-property relationships through combinatorial synthesis and high-throughput screening will be instrumental in discovering new derivatives with superior performance.

Interdisciplinary Approaches in Pigment Science

The future of pigment science lies in the convergence of multiple disciplines. A holistic understanding of C.I. Pigment Yellow 74, from its synthesis to its final application, requires an interdisciplinary approach that combines chemistry, physics, materials science, and engineering.

Collaborations between synthetic chemists, color scientists, polymer scientists, and chemical engineers will be essential for tackling the complex challenges in pigment technology. For instance, the development of "smart" pigments with functionalities beyond coloration, such as sensing or energy-harvesting capabilities, will require expertise from various fields.

The study of pigments in cultural heritage also offers valuable interdisciplinary insights. mdpi.comtandfonline.comunimi.it The analysis of historical pigments can inform the development of more durable and stable modern pigments. researchgate.net An interdisciplinary approach fosters a more comprehensive understanding and can lead to breakthrough innovations in the field of organic pigments. mdpi.com

Development of Advanced Analytical Standards and Protocols

As pigment technology advances, the need for robust and standardized analytical methods for their characterization becomes increasingly critical. Future research will focus on the development and validation of advanced analytical protocols to ensure the quality and consistency of C.I. Pigment Yellow 74.

Techniques such as hyphenated chromatography-mass spectrometry (e.g., LC-MS) are invaluable for identifying and quantifying impurities and degradation products. researchgate.net Advanced spectroscopic methods, including solid-state nuclear magnetic resonance (NMR) and surface-enhanced Raman spectroscopy (SERS), can provide detailed information about the crystal structure and surface chemistry of the pigment. mdpi.commdpi.com

Establishing standardized testing protocols for properties like lightfastness, weather resistance, and dispersibility is also crucial for comparing the performance of different pigment grades and for quality control purposes. The development of certified reference materials for C.I. Pigment Yellow 74 would further enhance the reliability and comparability of analytical data across different laboratories and industries. These efforts will contribute to a more robust and reliable framework for the evaluation and application of this important pigment.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and crystallographic methods to characterize the structural stability of C.I. Pigment Yellow 74 under varying environmental conditions?

- Methodology :

- Use UV-Vis spectroscopy to monitor color stability under accelerated aging (e.g., QUV testing at 340 nm, 0.76 W/m²) .

- Perform X-ray diffraction (XRD) to analyze crystallinity changes after exposure to heat (e.g., 180°C for 1 hour) or humidity (85% RH) .

- Combine with thermogravimetric analysis (TGA) to correlate thermal degradation patterns with crystallographic shifts .

Q. How can researchers optimize solvent selection for dispersing C.I. Pigment Yellow 74 in aqueous vs. solvent-based systems while maintaining particle homogeneity?

- Methodology :

- Conduct zeta potential measurements to assess colloidal stability in different solvents (e.g., water, ethanol, toluene) .

- Use dynamic light scattering (DLS) to monitor particle aggregation over time (target D50 < 200 nm for inkjet applications) .

- Validate with transmission electron microscopy (TEM) to visualize dispersion uniformity .

- Critical Parameters : pH (6–8 for aqueous systems), surfactant type (e.g., BYK-111 for solvent-based) .

Q. What standardized protocols exist for evaluating the lightfastness of C.I. Pigment Yellow 74 in polymer matrices?

- Methodology :

- Follow ISO 105-B06 for xenon-arc exposure (e.g., 250 hours at 63°C) .

- Quantify colorimetric changes using CIELAB coordinates (ΔE < 2.0 is acceptable for automotive coatings) .

- Cross-reference with FTIR spectroscopy to detect photo-oxidative degradation (e.g., carbonyl index > 0.5 indicates failure) .

Advanced Research Questions

Q. How can computational modeling (DFT/MD simulations) predict the interaction mechanisms between C.I. Pigment Yellow 74 and common industrial binders (e.g., acrylics, polyurethanes)?

- Methodology :

- Use density functional theory (DFT) to calculate adsorption energies between pigment molecules and binder functional groups (e.g., carbonyl, hydroxyl) .

- Perform molecular dynamics (MD) simulations (NAMD/GROMACS) to model interfacial adhesion under shear stress (1–10 MPa) .

- Validate with atomic force microscopy (AFM) to measure binding forces experimentally .

Q. What advanced chromatographic techniques resolve contradictions in reported photodegradation pathways of C.I. Pigment Yellow 74?

- Methodology :

- Employ HPLC-MS/MS with a C18 column (ACN/water gradient) to isolate degradation byproducts (e.g., nitroso intermediates) .

- Pair with electron paramagnetic resonance (EPR) to detect free radicals during UV exposure .

- Compare accelerated aging tests (ISO 4892-3) with real-time outdoor exposure data (1–5 years) to validate pathway consistency .

Q. How does the incorporation of C.I. Pigment Yellow 74 into nanocomposite coatings affect tribological and anti-corrosive properties?

- Methodology :

- Synthesize nanocomposites via sol-gel methods (TEOS/APTES, 60°C, 24 h) with 1–5 wt% pigment loading .

- Test wear resistance using pin-on-disk tribometry (ASTM G99; 10 N load, 0.1 m/s) and corrosion resistance via electrochemical impedance spectroscopy (EIS) in 3.5% NaCl .

- Analyze cross-sectional SEM-EDS to confirm pigment dispersion and interfacial bonding .

- Critical Findings : Optimal loadings (2–3 wt%) reduce coefficient of friction by 40% but may increase porosity if poorly dispersed .

Methodological Best Practices

- Reproducibility : Document solvent purity (HPLC-grade), curing times (±5 min), and humidity controls (±3% RH) .

- Data Validation : Use triplicate samples for aging tests and apply Grubbs’ test to exclude outliers (α = 0.05) .

- Interdisciplinary Collaboration : Partner with computational chemists for DFT modeling and industrial labs for large-scale performance trials .

Table 1: Comparative Analysis of Synthesis Methods for C.I. Pigment Yellow 74

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.